5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

Catalog No.
S542827
CAS No.
124-99-2
M.F
C36H52O13
M. Wt
692.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-m...

CAS Number

124-99-2

Product Name

5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

IUPAC Name

5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

Molecular Formula

C36H52O13

Molecular Weight

692.8 g/mol

InChI

InChI=1S/C36H52O13/c1-17-31(49-33-29(42)27(40)26(39)24(15-37)48-33)28(41)30(43)32(46-17)47-20-8-11-34(2)19(14-20)5-6-23-22(34)9-12-35(3)21(10-13-36(23,35)44)18-4-7-25(38)45-16-18/h4,7,14,16-17,20-24,26-33,37,39-44H,5-6,8-13,15H2,1-3H3/t17-,20-,21+,22-,23+,24+,26+,27-,28-,29+,30+,31-,32-,33-,34-,35+,36-/m0/s1

InChI Key

NXJOCELNFPGKIV-ARHXXGKOSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Scillaren A; Scillaglykosid A; Scillaren A; Transvaalin;

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Description

The exact mass of the compound 5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is 692.3408 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7525. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Bufanolides - Supplementary Records. It belongs to the ontological category of 14beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is a complex organic compound characterized by its intricate structure and multiple functional groups. It features a pyranone moiety and several hydroxyl groups that contribute to its potential biological activity. The compound's molecular formula is C87H139NO43, indicating a large and diverse arrangement of atoms that may influence its chemical behavior and interactions in biological systems .

There is no scientific literature available on the mechanism of action of this specific compound. However, similar steroid molecules can interact with cellular receptors or enzymes, influencing various biological processes [].

  • Potential for hormonal activity, requiring caution in sensitive individuals [].
  • Potential allergenic properties in some cases [].

Future Research Directions

  • Isolate and characterize the compound from natural sources or synthesize it in the lab [].
  • Investigate its potential biological activity using cell-based assays or animal models [].
  • Elucidate its mechanism of action through detailed biochemical studies [].
Typical for polyhydroxylated compounds. Key reactions may include:

  • Hydrolysis: The hydroxyl groups can participate in hydrolysis reactions under acidic or basic conditions.
  • Oxidation: The presence of hydroxyl groups makes the compound susceptible to oxidation reactions.
  • Esterification: The hydroxyl functionalities can react with carboxylic acids to form esters.

These reactions are crucial for understanding the compound's stability and reactivity in different environments.

Research indicates that this compound exhibits significant biological activity. Its structural features suggest potential pharmacological properties such as:

  • Antioxidant Activity: The presence of multiple hydroxyl groups may enable the compound to scavenge free radicals.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against various pathogens.
  • Anti-inflammatory Effects: The structural similarities to known anti-inflammatory agents suggest potential therapeutic applications in treating inflammatory diseases .

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: Utilizing readily available natural products or synthetic precursors.
  • Functional Group Manipulation: Employing reactions such as alkylation, acylation, and glycosylation to build the complex structure.
  • Purification: Techniques like chromatography are often necessary to isolate the desired product from reaction mixtures.

Specific synthetic routes may vary based on the desired yield and purity levels.

This compound holds promise in various applications:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for drug discovery.
  • Nutraceuticals: Its antioxidant properties could be harnessed in dietary supplements aimed at improving health.
  • Cosmetics: The compound's skin-beneficial properties might be explored in cosmetic formulations targeting skin health.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:

  • Protein Binding: Investigating how the compound interacts with proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Studies on how effectively the compound enters cells can inform its bioavailability and therapeutic potential.
  • Synergistic Effects: Analyzing interactions with other compounds may reveal enhanced biological effects when used in combination therapies .

Several compounds share structural similarities with 5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl...]. Notable examples include:

Compound NameStructural FeaturesBiological Activity
Compound AHydroxylated cyclopentaneAntioxidant
Compound BDihydroxy oxane ringAntimicrobial
Compound CPyranone derivativeAnti-inflammatory

Uniqueness

The uniqueness of 5-[(3S,8R,...] lies in its specific stereochemistry and combination of functional groups that may confer distinct biological activities not observed in similar compounds. Its complex structure allows for diverse interactions within biological systems that may not be replicated by simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

7

Exact Mass

692.34079171 g/mol

Monoisotopic Mass

692.34079171 g/mol

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H92KP5H7C6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

124-99-2

Dates

Modify: 2023-08-15
1: Ferrer M, Basarte JC, Fernandez M, Fos D, Vega FA. [Densitometric determination of proscillaridin A, scillaren A and scilliroside]. Farmaco Prat. 1980 Jan;35(1):32-46. Spanish. PubMed PMID: 7449933.
2: HOFFMANN HJ, WOLLENBERGER A. [Examination of hexahydroscillaren A & allocymarin as possible antagonists of scillaren A & cymarin on isolated heart]. Acta Biol Med Ger. 1959;2(1):94-9. German. PubMed PMID: 13626422.
3: Balbaa SI, Khafagy SM, Khayyal SE, Girgis AN. TLC-spectrophotometric assay of the main glycosides of red squill, a specific rodenticide. J Nat Prod. 1979 Sep-Oct;42(5):522-4. PubMed PMID: 521820.
4: Jha S, Sen S. Quantitation of Principal Bufadienolides in Different Cytotypes of Urginea indica. Planta Med. 1983 Jan;47(1):43-5. PubMed PMID: 17405091.
5: Robinson JW. The difference in sensitivity to cardiac steroids of (Na++K+)-stimulated ATPase and amino acid transport in the intestinal mucosa of the rat and other species. J Physiol. 1970 Jan;206(1):41-60. PubMed PMID: 4250728; PubMed Central PMCID: PMC1348585.
6: Majinda RR, Waigh RD, Waterman PG. Bufadienolides and other constituents of Urginea sanguinea. Planta Med. 1997 Apr;63(2):188-90. PubMed PMID: 9140237.
7: Dias C, Borralho Graça JA, Lurdes Gonçalves M. Scilla maderensis, TLC screening and positive inotropic effect of bulb extracts. J Ethnopharmacol. 2000 Aug;71(3):487-92. PubMed PMID: 10940588.
8: Krenn L, Ferth R, Robien W, Kopp B. Bufadienolides from Urginea maritima sensu strictu. Planta Med. 1991 Dec;57(6):560-5. PubMed PMID: 17226202.
9: Heidenreich O, Baumeister L, Fülgraff G, Hahnege V, Laaff H. [Comparative studies on the diuretic effect and acute toxicity of g-strophanthin, scillaren and proscillaridin in dogs]. Arch Int Pharmacodyn Ther. 1967 Mar;166(1):1-10. German. PubMed PMID: 6068059.
10: CARPI A, KONZETT H, CERLETTI A. [Effect of squill on the chemoreceptors of the carotid body of the dog]. Arch Int Pharmacodyn Ther. 1957 Feb 1;109(3-4):369-76. German. PubMed PMID: 13425728.

Explore Compound Types